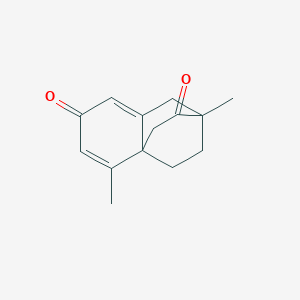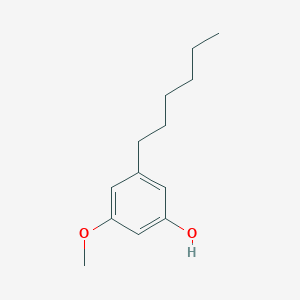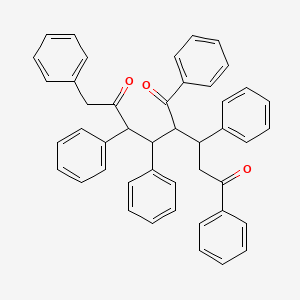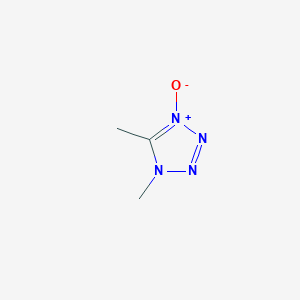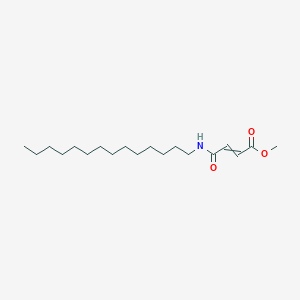
Methyl 4-oxo-4-(tetradecylamino)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-4-(tetradecylamino)but-2-enoate is a chemical compound known for its unique structure and propertiesThis compound has a molecular mass of 325.26169398 daltons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4-(tetradecylamino)but-2-enoate typically involves the reaction of a tetradecylamine with a suitable precursor, such as methyl acetoacetate, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the enone structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-4-(tetradecylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone structure to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetradecylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 4-oxo-4-(tetradecylamino)but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of methyl 4-oxo-4-(tetradecylamino)but-2-enoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-3-methyl-4-oxo-but-2-enoate: Another enone compound with similar structural features but different substituents.
4-Oxo-4-phenylbut-2-enoates: Compounds with a phenyl group instead of a tetradecylamino group.
Uniqueness
Methyl 4-oxo-4-(tetradecylamino)but-2-enoate is unique due to its long tetradecylamino chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where similar compounds may not be as effective .
Propriétés
Numéro CAS |
90061-97-5 |
|---|---|
Formule moléculaire |
C19H35NO3 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
methyl 4-oxo-4-(tetradecylamino)but-2-enoate |
InChI |
InChI=1S/C19H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18(21)15-16-19(22)23-2/h15-16H,3-14,17H2,1-2H3,(H,20,21) |
Clé InChI |
IUYQKSWXZBCERT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNC(=O)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid](/img/structure/B14374867.png)
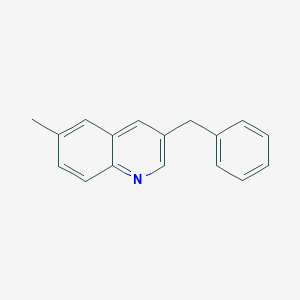
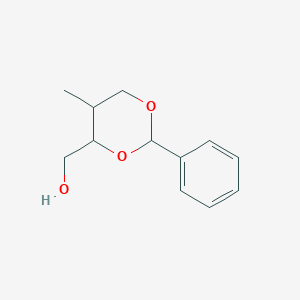

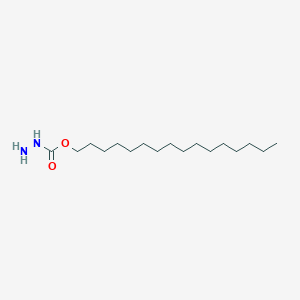
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)


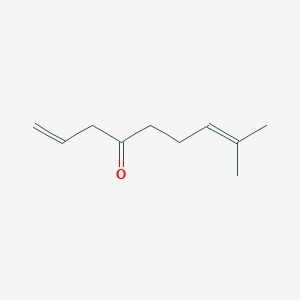
![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
